molecular formula C18H13BrFN3O2 B5689658 N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5689658
M. Wt: 402.2 g/mol
InChI Key: OMYAQKPBPBRJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as BFA-10, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not fully understood, but it has been shown to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, and its inhibition has been shown to have anti-inflammatory effects. N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been shown to inhibit the activity of other enzymes, including phosphodiesterase-4 (PDE4) and histone deacetylases (HDACs), which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to induce apoptosis and cell cycle arrest, which may contribute to its anti-cancer effects. Inflammation is a key factor in many diseases, and N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is its potent and selective inhibition of COX-2, which may make it a promising therapeutic agent for the treatment of inflammatory diseases. However, one limitation of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is its relatively low yield from the synthesis method, which may limit its availability for further research.

Future Directions

For research on N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide may include further studies on its mechanism of action and its potential therapeutic applications in various diseases. One potential area of research may be the development of more efficient synthesis methods to increase the yield of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. Another area of research may be the development of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide analogs with improved potency and selectivity for COX-2 inhibition.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 4-bromoaniline, 4-fluorobenzaldehyde, and 3,6-dihydro-1(2H)-pyridazinone in the presence of acetic anhydride and triethylamine. The reaction mixture is then treated with hydrochloric acid, and the resulting product is purified by column chromatography. The yield of N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide obtained from this method is approximately 50%.

Scientific Research Applications

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYAQKPBPBRJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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